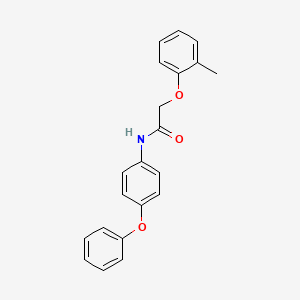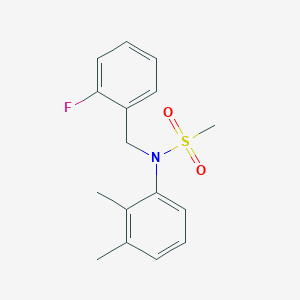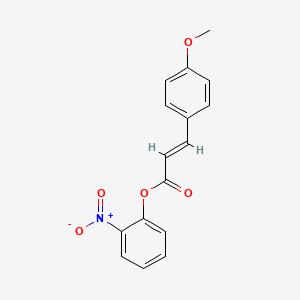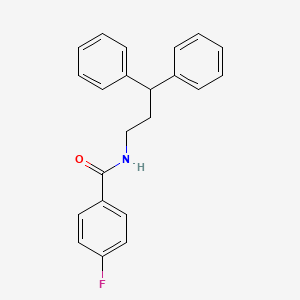![molecular formula C14H16N4O3 B5857888 N-(1,3-BENZODIOXOL-5-YL)-N'-[(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHYL]UREA](/img/structure/B5857888.png)
N-(1,3-BENZODIOXOL-5-YL)-N'-[(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHYL]UREA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-BENZODIOXOL-5-YL)-N’-[(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHYL]UREA is a synthetic organic compound that features a benzodioxole ring and a pyrazole moiety linked through a urea group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-BENZODIOXOL-5-YL)-N’-[(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHYL]UREA typically involves the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Synthesis of the Pyrazole Intermediate: The pyrazole ring is formed by the reaction of hydrazine with an appropriate diketone.
Coupling Reaction: The benzodioxole and pyrazole intermediates are then coupled using a urea-forming reagent such as phosgene or carbonyldiimidazole under controlled conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in stages.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the urea linkage, potentially breaking it down into amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
N-(1,3-BENZODIOXOL-5-YL)-N’-[(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHYL]UREA has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-(1,3-BENZODIOXOL-5-YL)-N’-[(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHYL]UREA involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, or neurotransmission, depending on the biological context.
Comparaison Avec Des Composés Similaires
- N-(1,3-BENZODIOXOL-5-YL)-2-METHYL-5-OXO-N-(3-PYRIDINYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
- Various organochlorine compounds
Comparison:
- Uniqueness: N-(1,3-BENZODIOXOL-5-YL)-N’-[(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHYL]UREA is unique due to its specific combination of benzodioxole and pyrazole rings, which confer distinct chemical and biological properties.
- Differences: Compared to other similar compounds, it may exhibit different reactivity patterns and biological activities due to variations in its molecular structure.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(1,5-dimethylpyrazol-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-9-5-11(17-18(9)2)7-15-14(19)16-10-3-4-12-13(6-10)21-8-20-12/h3-6H,7-8H2,1-2H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKUKQLDXIOZRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CNC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-(2-chlorophenoxy)ethyl]-1H-imidazole](/img/structure/B5857808.png)
![1-(2,2-dimethylpropanoyl)-N-[(furan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B5857810.png)
![2-fluoro-N-{3-[N-(phenoxyacetyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5857815.png)



![{5-[(2-CHLORO-6-FLUOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-CHLOROPHENYL) ETHER](/img/structure/B5857844.png)
![5-METHYL-9-(1-PYRROLIDINYL)[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE](/img/structure/B5857845.png)
![N-[4-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5857852.png)
![N-[4-(diethylcarbamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B5857857.png)
![N-{2-[(BUTYLAMINO)CARBONYL]PHENYL}-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE](/img/structure/B5857865.png)

![[5-Amino-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(furan-2-yl)methanone](/img/structure/B5857893.png)

